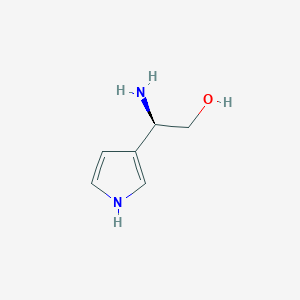

(R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

Description

Significance of Chiral Amino Alcohols as Key Synthetic Intermediates

Chiral amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.org Their importance stems from their bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold. This arrangement allows for their use as versatile building blocks and chiral auxiliaries in a multitude of chemical transformations.

The development of synthetic methods to access chiral β-amino alcohols has been an area of intense research. acs.org Traditional approaches include the reduction of α-amino ketones, ring-opening of epoxides or aziridines, and aldol-type additions. acs.orgresearchgate.net More recently, catalytic asymmetric methods, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, have provided more efficient and modular routes to these high-value compounds. acs.org The ability to construct adjacent chiral centers with high stereocontrol is a formidable challenge, and advancements in this area are critical for the synthesis of complex molecular architectures. acs.org

The utility of chiral amino alcohols extends to their role as ligands in asymmetric catalysis, where they can coordinate to metal centers and create a chiral environment that directs the stereochemical outcome of a reaction. acs.orgelsevierpure.com Their prevalence in biologically active molecules underscores their significance in medicinal chemistry. e3s-conferences.orgmdpi.com

The Unique Role of the Pyrrole (B145914) Heterocycle in Chemical Scaffolds

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of numerous natural products, including heme, chlorophyll, and vitamin B12. rsc.org In the realm of synthetic chemistry, the pyrrole moiety is a versatile scaffold with a wide range of applications in medicinal chemistry, catalysis, and materials science. organic-chemistry.orgresearchgate.net

Pyrrole and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. organic-chemistry.orgnih.gov This has made them attractive targets for drug discovery programs. researchgate.net The pyrrole ring system can act as a pharmacophore, a key structural feature responsible for a drug's biological activity. researchgate.net For instance, pyrrole-containing compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.

From a chemical standpoint, the pyrrole ring is an electron-rich aromatic system, which influences its reactivity. It can undergo various chemical transformations, allowing for the introduction of diverse functional groups. mdpi.com The modest lipophilicity of the pyrrole ring enables it to cross cell membranes, a desirable property for bioactive molecules. mdpi.com Furthermore, pyrrole derivatives serve as crucial intermediates in the synthesis of more complex heterocyclic systems and natural products. rsc.orgresearchgate.net

Overview of (R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol within Advanced Chiral Synthesis

The compound this compound represents the convergence of the two aforementioned key chemical entities: a chiral amino alcohol and a pyrrole heterocycle. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in advanced chiral synthesis.

The presence of the (R)-2-amino-1-ethanol side chain attached to the 3-position of the pyrrole ring presents a unique combination of functionalities. The primary amine and hydroxyl groups offer multiple points for further chemical modification, enabling its incorporation into larger, more complex molecules. The stereochemistry at the C2 position of the ethanol (B145695) chain is crucial for applications in asymmetric synthesis and for defining the three-dimensional shape of molecules derived from it, which is often critical for biological activity.

The synthesis of 3-substituted pyrroles can be challenging, but various methods have been developed for the construction of functionalized pyrroles. The synthesis of related structures, such as 2-amino-3-(1H-pyrrol-3-yl)propanoic acid, indicates that the introduction of amino acid-like side chains at the 3-position is feasible. uni.lu The asymmetric synthesis of this compound would likely involve either the construction of the chiral amino alcohol side chain on a pre-formed pyrrole ring or the formation of the pyrrole ring from a chiral precursor already containing the amino alcohol moiety.

Given the established importance of both chiral amino alcohols and pyrrole derivatives, this compound stands as a promising yet underexplored molecule. Its potential applications could range from being a key intermediate in the synthesis of novel pharmaceuticals to serving as a chiral ligand in new catalytic systems. Further research into the synthesis and properties of this and related chiral pyrrole amino alcohols is warranted to fully unlock their potential in contemporary organic chemistry.

Table of Properties for Key Structural Motifs

| Property | Chiral Amino Alcohols | Pyrrole Heterocycle |

| Key Functional Groups | Amine (-NH2), Alcohol (-OH) | Aromatic secondary amine |

| Chirality | Possess at least one stereocenter | Achiral (unless substituted with a chiral group) |

| Primary Utility | Synthetic intermediates, chiral auxiliaries, chiral ligands | Pharmacophore, synthetic scaffold, component of natural products |

| Reactivity | Nucleophilic reactions at N and O, protection/deprotection | Electrophilic aromatic substitution, N-alkylation/acylation |

| Biological Significance | Component of many pharmaceuticals and natural products | Broad spectrum of biological activities (antimicrobial, anticancer, etc.) organic-chemistry.orgnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(2R)-2-amino-2-(1H-pyrrol-3-yl)ethanol |

InChI |

InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m0/s1 |

InChI Key |

WRHACXYMHWGBII-LURJTMIESA-N |

Isomeric SMILES |

C1=CNC=C1[C@H](CO)N |

Canonical SMILES |

C1=CNC=C1C(CO)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of R 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol

Transformations Involving the Chiral Amino Functionality

The primary amino group in (R)-2-amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a key site for nucleophilic reactions. Its reactivity is typical of chiral primary amines, allowing for a variety of transformations while often preserving the stereochemical integrity of the adjacent chiral center. Common derivatizations include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional moieties. For instance, N-acyl-1-amino-2-alcohols have been synthesized via reactions like the Ritter reaction. nih.gov

N-Alkylation: Direct alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation. Reductive amination offers a more controlled alternative, involving the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides. These derivatives are often crystalline solids and are useful for characterization, protection of the amino group, or to modify the biological activity of the parent molecule.

These transformations are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures. acs.orgacs.org

Table 1: Representative Reactions of the Amino Functionality

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent, base (e.g., triethylamine) |

| N-Alkylation (Reductive Amination) | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine | Methanol, acidic catalyst |

| N-Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Pyridine or aqueous base |

Transformations Involving the Hydroxyl Functionality

The primary hydroxyl group offers another site for selective modification, including esterification, etherification, and oxidation. Chemoselective reaction at the hydroxyl group in the presence of the amine often requires the prior protection of the more nucleophilic amino group. nih.gov

O-Acylation (Esterification): The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine. Direct esterification with carboxylic acids is also possible using catalysts like DCC (dicyclohexylcarbodiimide) or under acidic conditions (Fischer esterification).

O-Alkylation (Etherification): Formation of ethers can be accomplished under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Selective oxidation to the aldehyde can be achieved using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically lead to the corresponding carboxylic acid. The oxidation of β-amino alcohols to α-amino aldehydes is a key step in the synthesis of peptide aldehyde inhibitors. thieme-connect.de

Table 2: Representative Reactions of the Hydroxyl Functionality

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| O-Acylation | Benzoyl Chloride | Ester | Pyridine, 0°C to room temperature |

| O-Alkylation | NaH, Benzyl Bromide | Ether | Anhydrous THF |

| Oxidation (to Aldehyde) | Dess-Martin Periodinane | Aldehyde | Dichloromethane |

| Oxidation (to Carboxylic Acid) | KMnO₄ | Carboxylic Acid | Basic aqueous solution, heat |

Functionalization and Modification Reactions of the 1H-Pyrrol-3-yl Moiety

The pyrrole (B145914) ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. onlineorganicchemistrytutor.com The reactivity of pyrrole is significantly greater than that of benzene. pearson.com In a 3-substituted pyrrole, the position of substitution is directed by the existing side chain. Electrophilic attack generally occurs at the C5 position, which is para to the substituent, or at the C2 (ortho) and C4 (meta) positions. researchgate.netcdnsciencepub.com The outcome often depends on the specific electrophile and reaction conditions. researchgate.net

Halogenation: Pyrroles can be halogenated under mild conditions. For example, bromination with N-bromosuccinimide (NBS) in THF typically leads to selective monobromination.

Nitration: Direct nitration with nitric acid/sulfuric acid mixtures is often too harsh for the sensitive pyrrole ring, leading to polymerization or decomposition. Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂) prepared in situ, are preferred and can yield nitropyrrole derivatives. numberanalytics.com

Acylation: Friedel-Crafts acylation can be performed using acid anhydrides or acyl chlorides with a mild Lewis acid catalyst (e.g., SnCl₄) to introduce an acyl group onto the ring, typically at the C5 or C4 position. pearson.comcdnsciencepub.com

Table 3: Electrophilic Substitution Reactions of the Pyrrole Moiety

| Reaction Type | Reagent | Typical Product Position(s) | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | cdnsciencepub.com |

| Nitration | Acetyl nitrate (CH₃COONO₂) | C5 | numberanalytics.com |

| Acylation | Acetic Anhydride, SnCl₄ | C5 and/or C4 | cdnsciencepub.com |

Formation of Cyclic Derivatives for Stereochemical Control and Functionalization (e.g., Oxazolines)

The 1,2-amino alcohol structure of this compound makes it an ideal precursor for the synthesis of 4-substituted 2-oxazolines. wikipedia.org This cyclization reaction is a well-established method for generating these important five-membered heterocycles, which serve as valuable chiral ligands in asymmetric catalysis, protecting groups, and synthetic intermediates. wikipedia.orgresearchgate.net The formation of the oxazoline (B21484) ring locks the stereochemistry of the original amino alcohol, providing a robust scaffold for further transformations.

Several methods can be employed for oxazoline synthesis:

From Carboxylic Acids or Derivatives: The most common route involves the condensation of the amino alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or ester. wikipedia.orgmdpi.com The initial reaction forms an N-(2-hydroxyethyl)amide intermediate, which then undergoes acid- or base-catalyzed or thermally induced cyclodehydration to yield the oxazoline. mdpi.com

From Nitriles (Wenker Synthesis): The reaction of the amino alcohol with a nitrile under acidic conditions can also produce oxazolines, although this method is less common.

From Aldehydes: Condensation with an aldehyde forms an intermediate oxazolidine, which can then be oxidized (e.g., using NBS or iodine) to the corresponding oxazoline. wikipedia.org

The choice of method allows for the introduction of a wide variety of substituents at the 2-position of the oxazoline ring, originating from the carboxylic acid, nitrile, or aldehyde reactant. researchgate.net

Pyrrole Ring Cleavage and Subsequent Transformations

While the pyrrole ring is aromatic, it can undergo cleavage under specific, often vigorous, conditions. Such transformations are less common than substitution but provide pathways to highly functionalized acyclic or different heterocyclic systems. For this compound, ring cleavage would dismantle the heterocyclic core, leading to significant structural reorganization. General methods for pyrrole ring cleavage that could potentially be applied include:

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), potassium permanganate (KMnO₄), or chromic acid can break open the pyrrole ring. The products are often complex mixtures of dicarbonyl compounds or their further oxidized derivatives.

Reductive Cleavage: Catalytic hydrogenation under forcing conditions (high pressure and temperature) can first reduce the pyrrole to a pyrrolidine, which may be susceptible to further C-N bond cleavage.

Reaction with Dienophiles and Subsequent Rearrangement: Pyrroles can participate as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. The resulting bicyclic adduct can sometimes undergo rearrangement or fragmentation. The Ciamician–Dennstedt rearrangement, for example, involves the reaction of pyrrole with a dichlorocarbene (B158193) to form a dichlorocyclopropane intermediate that rearranges to a 3-halopyridine. wikipedia.org

Novel Ring-Opening Reactions: Recent research has uncovered specific methodologies for pyrrole ring opening. One such method involves a four-component reaction using elemental sulfur to achieve C-N bond cleavage and form new heterocyclic structures. acs.org Another study reported a novel ring-cleavage of a fused pyrrolo[3,4-d]pyridazine system upon reaction with dimethyl acetylenedicarboxylate. rsc.org A sequence involving 6π-electrocyclization and ring-contraction has also been developed to synthesize pyrroles, demonstrating the dynamic nature of related heterocyclic systems under specific conditions. acs.org

These ring-cleavage strategies, while not explicitly documented for this compound, represent potential synthetic pathways for its conversion into fundamentally different molecular architectures.

Application in Asymmetric Catalysis: Ligand Design and Catalytic Performance

Design and Synthesis of Chiral Ligands from (R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol Derivatives

The synthesis of chiral ligands from derivatives of this compound is a cornerstone of its application in catalysis. The amino alcohol functionality is particularly amenable to forming heterocyclic rings like oxazolines, which are prominent in privileged chiral ligands. wikipedia.org

Bis(oxazoline) (BOX) ligands are a significant class of C2-symmetric chiral ligands widely used in asymmetric catalysis. wikipedia.org The general synthesis for pyrrole-based bis(oxazoline) ligands involves the condensation of a bifunctional pyrrole (B145914) precursor with a chiral amino alcohol. wikipedia.orgnih.gov For instance, a common route involves the reaction of pyrrole-2,5-dicarbonitrile or its derivatives with amino alcohols. acs.orgcmu.edu The cyclization is often catalyzed and results in the formation of the two oxazoline (B21484) rings, with the chirality originating from the amino alcohol. nih.gov

A representative synthesis involves the cyclization of 2,5-bis(cyanomethyl)pyrrole with chiral amino alcohols to yield 2,5-bis(2-oxazolinylmethyl)pyrroles. nih.gov Another established method reacts pyrrole-2,5-biscarbonitrile with an amino alcohol, such as 2-amino-2-methyl-1-propanol, to produce the corresponding bis{2-(4,4'-dimethyl-4,5-dihydrooxazolyl)}pyrrole. acs.orgcmu.edu The use of this compound or its derivatives in these schemes introduces the desired chirality into the resulting BOX-pyrrole ligand framework. These ligands are typically neutral, making them suitable for complexation with noble metals, particularly copper. wikipedia.org

Table 1: Synthesis Strategies for Pyrrole-Based Bis(oxazoline) Ligands

| Pyrrole Precursor | Amino Alcohol Partner | Resulting Ligand Type | Reference |

| Pyrrole-2,5-biscarbonitrile | 2-amino-2-methyl-1-propanol | Bis{2-(4,4'-dimethyl-4,5-dihydrooxazolyl)}pyrrole | acs.orgcmu.edu |

| 2,5-bis(cyanomethyl)pyrrole | (S,S)-amino alcohols | (S,S)-bis[2-(4-isopropyl/tert-butyl-4,5-dihydrooxazolyl)methyl]pyrrole | nih.gov |

| Pyrrole-2,5-diethylacetate | Chiral amino alcohols | Bis(oxazolinylmethyl)pyrrole derivatives | nih.gov |

Pincer ligands, which bind to a metal center in a meridional fashion through three donor atoms, offer high stability and control over the catalytic environment. The pyrrole-amino alcohol scaffold is well-suited for creating chiral NNN pincer ligands. nih.govnih.gov The synthesis of these ligands often involves the condensation of a pyrrole derivative, functionalized at the 2- and 5-positions, with chiral amino alcohols. nih.govnih.gov

For example, a class of chiral C2-symmetric N-donor pincer ligands, 2,5-bis(2-oxazolinyldimethylmethyl)pyrroles, was synthesized from a diketone precursor via a Paal-Knorr pyrrole synthesis, followed by condensation with amino alcohols and a subsequent zinc-catalyzed cyclization. nih.gov Another approach involves the synthesis of bis(oxazolinylmethyl)pyrrole derivatives from pyrrole-2,5-diethylacetate and various chiral amino alcohols, which are designed to act as pincer protioligands. nih.gov These ligands, once deprotonated at the pyrrole nitrogen, form stable complexes with metals like nickel and rhodium. nih.govnih.gov The development of pyrrole-based pincer ligands has also led to iron complexes with applications in catalysis. acs.org

Beyond the well-defined BOX and pincer architectures, the functional groups of pyrrole amino alcohols can be used to construct a wider array of multidentate ligands. rsc.orgnih.gov Multidentate ligands are of significant interest as they can tailor the steric and electronic properties of a transition metal center to control its reactivity. rsc.org

Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, represent another accessible class of multidentate ligands. nih.gov For instance, a bidentate Schiff base ligand can be synthesized by condensing pyrrole-2-carbaldehyde with an appropriate amine. nih.gov The this compound unit could be incorporated into such structures to create chiral bidentate or tridentate ligands capable of forming stable complexes with various transition metals. nih.govresearchgate.net Dinucleating ligands, which can hold two metal centers in proximity, have also been designed using bis-oxazoline moieties on a 1,8-naphthyridine (B1210474) spacer, demonstrating the modularity of these building blocks for creating complex ligand systems. mdpi.com

Catalytic Performance in Asymmetric Transformations

Enantioselective C-C Bond Forming Reactions (e.g., Friedel-Crafts Alkylation, Henry Reaction)

No studies have been found that report the use of this compound or its metal complexes as catalysts for enantioselective Friedel-Crafts alkylation or Henry reactions.

Asymmetric Hydrogenation and Reduction Reactions

The application of metal complexes derived from this compound in asymmetric hydrogenation or reduction reactions is not documented in the available literature.

Other Metal-Catalyzed Asymmetric Processes (e.g., Reductive Coupling)

There is no evidence of this compound being employed as a ligand in other metal-catalyzed asymmetric processes such as reductive coupling.

Advanced Analytical and Stereochemical Characterization of R 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol

X-ray Crystallography for Solid-State Structural and Stereochemical Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. hod4.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. wiley.com This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. hod4.net

To determine the absolute configuration of a chiral molecule like (R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol, the analysis must be sensitive to anomalous dispersion effects. This is typically achieved by having a heavy atom present in the structure or by using a specific wavelength of X-ray radiation (e.g., from a copper source). The analysis of the diffraction data allows for the calculation of the Flack parameter, which should be close to zero for the correct enantiomer, thus confirming the absolute configuration. nih.gov Although the specific crystal structure for the title compound is not publicly available, the data obtained would be analogous to that of other small organic molecules and pyrrole (B145914) derivatives. nih.govnih.govmdpi.com

Table 3: Representative Crystallographic Data for a Pyrrole Derivative

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

| Volume (ų) | 392.0 (4) |

| Z (molecules/unit cell) | 2 |

| Flack Parameter | 0.0 (assumed for correct structure) |

Note: Data are for the related compound 2-(1H-pyrrol-2-ylmethyl)-1H-pyrrole and serve as an example of typical crystallographic parameters. nih.gov

Chromatographic Methods for Chiral Separation and Enantiomeric Excess Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the most widely used methods for the separation of enantiomers and the determination of enantiomeric excess (ee). aimspress.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. nih.govwindows.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. For this compound, the amino, hydroxyl, and pyrrole groups can all participate in these interactions, allowing for effective chiral recognition. By analyzing a sample and integrating the peak areas for the two enantiomers, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Table 4: Example Chiral HPLC Separation Data for Racemic 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol

| Parameter | Value |

| Column | Lux Cellulose-2 |

| Mobile Phase | Hexane/Ethanol (B145695) (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (t_R) of (R)-enantiomer | 12.5 min |

| Retention Time (t_R) of (S)-enantiomer | 14.8 min |

| Resolution (R_s) | > 1.5 |

| Enantiomeric Excess (ee) of Sample | 99% (R) |

Note: Data are illustrative of a typical chiral HPLC separation.

Chiroptical Spectroscopy for Chirality Analysis

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, such as Circular Dichroism (CD) spectroscopy. CD measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is only produced for chiral molecules in the region of their chromophores.

For this compound, the pyrrole ring is the principal chromophore. The presence of the adjacent stereocenter at the C2 position induces chirality in the electronic transitions of the pyrrole ring, resulting in a characteristic CD spectrum. The sign and magnitude of the observed Cotton effects (the peaks in a CD spectrum) are directly related to the absolute configuration of the chiral center. While a full interpretation often requires comparison with reference compounds or theoretical calculations, CD spectroscopy provides a rapid and sensitive method for confirming the stereochemical identity of an enantiomerically pure sample. It is particularly useful for verifying that the correct enantiomer has been obtained from a stereoselective synthesis or chiral separation. anu.edu.au

Table 5: Hypothetical Circular Dichroism (CD) Data for this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Type of Cotton Effect |

| ~210 | +15,000 | Positive |

| ~240 | -5,000 | Negative |

Note: Data are hypothetical and represent a plausible CD spectrum for the title compound, where the sign of the Cotton effect is indicative of the (R)-configuration.

Computational and Theoretical Studies on R 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol Systems

Electronic Structure and Molecular Orbital Analysis of Pyrrole (B145914) Amino Alcohol Derivatives

The electronic characteristics of (R)-2-amino-2-(1H-pyrrol-3-yl)ethan-1-ol are primarily dictated by the interplay between the electron-rich pyrrole ring and the amino alcohol side chain. Computational analyses, particularly those using DFT, are crucial for elucidating these properties.

Detailed studies on various pyrrole derivatives reveal that the pyrrole ring acts as a π-electron donor. The highest occupied molecular orbital (HOMO) is typically delocalized over the C=C bonds of the pyrrole ring, making it the center of nucleophilicity. Conversely, the lowest unoccupied molecular orbital (LUMO) is often distributed across the C-C bonds of the ring. The energy gap between the HOMO and LUMO (Eg) is a key determinant of the molecule's reactivity and electronic transition properties. For substituted pyrroles, this gap can be tuned by the electronic nature of the substituents.

In the case of this compound, the amino and hydroxyl groups on the side chain can influence the electronic distribution through inductive and hydrogen-bonding effects. DFT calculations on analogous systems, such as other amino alcohol ligands and substituted pyrroles, help in predicting these effects. mdpi.com For instance, intramolecular hydrogen bonding between the hydroxyl and amino groups can affect the molecule's conformation and, consequently, its electronic properties. nih.govacs.org

The table below presents typical frontier molecular orbital energies calculated for related substituted pyrrole systems using DFT, illustrating the impact of substitution on electronic properties.

| Pyrrole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Unsubstituted Pyrrole | -5.65 | 1.35 | 7.00 |

| 3-Methylpyrrole | -5.42 | 1.48 | 6.90 |

| 3-Nitropyrrole | -6.89 | -1.12 | 5.77 |

| 3-Hydroxypyrrole | -5.30 | 1.21 | 6.51 |

Note: The values in this table are illustrative and derived from computational studies on similar pyrrole systems. Actual values for this compound would require specific calculations.

Mechanistic Elucidation of Synthetic and Catalytic Reactions via Computational Modeling

Computational modeling is instrumental in unraveling the complex mechanisms of reactions involving the synthesis or application of this compound. The synthesis of chiral β-amino alcohols often presents challenges in achieving high chemo- and stereoselectivity, and computational studies can map out the reaction energy profiles to identify the most favorable pathways. westlake.edu.cn

For example, the synthesis of β-amino alcohols can be achieved through methods like the asymmetric reductive amination of α-hydroxy ketones or the cross-coupling of aldehydes and imines. westlake.edu.cnnih.gov DFT calculations can be used to:

Identify Transition States: Locate the structures and energies of transition states for competing reaction pathways, such as nucleophilic addition versus undesired reduction.

Analyze Reaction Intermediates: Characterize the stability of key intermediates, like the formation of α-amino radicals in radical cross-coupling reactions. westlake.edu.cn

Evaluate Catalytic Cycles: Model the entire catalytic cycle, including catalyst activation, substrate binding, the key bond-forming step, and product release.

In the context of pyrrole functionalization, computational studies have shed light on mechanisms for C-H activation and dearomatization reactions. nih.govrsc.org For instance, in an Ir-catalyzed asymmetric dearomatization of pyrroles, DFT can elucidate how the phosphoramidite (B1245037) ligand controls enantioselectivity by stabilizing the transition state leading to the desired spiro-2H-pyrrole product. rsc.org These insights are directly applicable to understanding how the chiral side chain of this compound could direct reactions at the pyrrole ring.

Prediction and Rationalization of Stereoselectivity in Asymmetric Transformations

A central challenge in the synthesis of molecules like this compound is controlling the stereochemistry. Computational modeling provides a powerful means to predict and rationalize the origins of stereoselectivity in asymmetric reactions. aalto.fi

The stereochemical outcome of a reaction is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A small energy difference of just a few kcal/mol can lead to high enantiomeric excess. Computational chemists use DFT to calculate the energies of these competing transition states with high precision.

Key factors influencing stereoselectivity that can be analyzed computationally include:

Steric Hindrance: Modeling the spatial arrangement of the substrate, catalyst, and reagents in the transition state to identify steric clashes that disfavor one stereochemical pathway.

Non-Covalent Interactions: Quantifying the role of stabilizing interactions such as hydrogen bonds, π-π stacking, and dispersion forces. In many catalytic systems, these weak interactions are collectively responsible for locking the transition state into a specific conformation that leads to the desired product. acs.org

Ligand-Substrate Interactions: In catalyzed reactions, the model can show precisely how a chiral ligand, such as a derivative of the title compound, creates a chiral pocket that preferentially binds the substrate in one orientation. mdpi.com

For the synthesis of chiral β-amino alcohols, computational studies have successfully explained the stereoselectivity of reactions catalyzed by transition metals, where the coordination of the substrate to the chiral metal complex dictates the face of attack. organic-chemistry.org Similarly, the stereodivergent synthesis of vicinal diamines from chiral β-amino alcohols has been rationalized using DFT calculations to confirm the configuration of key aziridine (B145994) intermediates. nih.gov

Modeling of Ligand-Metal Interactions in Catalytic Systems

When this compound acts as a ligand in a metal complex, its effectiveness as a chiral director in catalysis depends on its coordination to the metal center. Computational modeling is essential for understanding the geometry, stability, and electronic nature of these ligand-metal interactions. nih.govacs.org The molecule offers multiple potential coordination sites: the pyrrole nitrogen, the amino nitrogen, and the hydroxyl oxygen.

DFT calculations can predict the preferred coordination mode (e.g., bidentate N,N- or N,O-chelation) by comparing the energies of different possible complex structures. alfa-chemistry.comnih.gov These models provide detailed geometric information, such as bond lengths and angles, which can often be correlated with experimental data from X-ray crystallography. nih.govnih.gov

Key insights from modeling ligand-metal interactions include:

Binding Energies: Calculating the energy released upon complex formation, which indicates the stability of the metal-ligand bond.

Pre-organization: Assessing how well the ligand's ground-state conformation matches the geometry required for metal coordination. A lower energetic penalty for conformational change upon binding (i.e., higher pre-organization) is often associated with more effective ligands. nih.govacs.org

Electronic Effects: Analyzing how coordination affects the electronic structure of both the metal and the ligand. For instance, Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal, revealing whether the ligand acts as a strong σ-donor or π-acceptor. nih.gov

The table below summarizes key parameters from DFT studies on analogous chiral amino alcohol and pyrrole-based ligands complexed with transition metals, which serve as a model for the behavior of this compound.

| Ligand-Metal System (Analogous) | Coordination Mode | Key Bond Length (Å) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| (Aminoethanol)-Cu(II) | Bidentate (N,O) | Cu-N: 2.05, Cu-O: 2.01 | -45.2 |

| (Pyrrolylphosphine)-Rh(I) | Monodentate (P) | Rh-P: 2.31 | -38.7 |

| (Diamine)-Ni(II) | Bidentate (N,N) | Ni-N: 2.10 | -52.1 |

| (Salen)-Co(II) | Tetradentate (N2,O2) | Co-N: 1.95, Co-O: 1.92 | -110.5 |

Note: The values in this table are illustrative and represent typical findings from DFT calculations on related ligand-metal systems. They provide a basis for understanding the potential coordination chemistry of the title compound.

Future Perspectives and Emerging Research Directions for R 2 Amino 2 1h Pyrrol 3 Yl Ethan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern organic and medicinal chemistry. Future research on (R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol will likely focus on developing efficient and sustainable methods for its preparation. Current strategies for synthesizing related chiral amino alcohols and pyrrole (B145914) derivatives can serve as a foundation for this endeavor.

Key research avenues may include:

Asymmetric Synthesis: Adapting established asymmetric reactions to incorporate the pyrrole-3-yl group. For instance, the catalytic asymmetric aminohydroxylation of a suitable vinylpyrrole precursor could provide a direct route. Iron-catalyzed systems have been shown to be effective for the aminohydroxylation of alkenes to produce unprotected amino alcohols. nih.gov

Multi-component Reactions: The Petasis borono-Mannich reaction, a powerful tool for creating chiral amino alcohols from an aldehyde, an amine, and a boronic acid, could be explored. chemrxiv.org A potential pathway could involve a pyrrole-3-carboxaldehyde, an amine, and a suitable boronate.

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a green and highly selective alternative for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov A biocatalytic route starting from 2-hydroxy-1-(1H-pyrrol-3-yl)ethan-1-one could be a viable and sustainable option.

Pyrrole Ring Construction: Research could also focus on building the pyrrole ring onto a pre-existing chiral amino alcohol backbone. Methods like the Paal-Knorr or Hantzsch pyrrole synthesis, potentially adapted for modern, milder conditions using metal catalysis, could be employed. jca.edu.vn

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Advantages | Potential Challenges |

| Asymmetric Aminohydroxylation | 3-Vinyl-1H-pyrrole | Direct, atom-economical. | Synthesis of the vinylpyrrole precursor; regioselectivity control. |

| Petasis Borono-Mannich Reaction | Pyrrole-3-carboxaldehyde, Amine, Boronate | High convergence, functional group tolerance. chemrxiv.org | Availability of starting materials, optimization of catalyst. |

| Biocatalytic Reductive Amination | 2-Hydroxy-1-(1H-pyrrol-3-yl)ethan-1-one | High enantioselectivity, sustainable (aqueous media, mild conditions). frontiersin.org | Enzyme development and optimization for the specific substrate. |

| Classical Pyrrole Synthesis | Chiral amino-diol or related precursor | Utilizes established and robust chemical transformations. jca.edu.vn | Multi-step process, potential for racemization under harsh conditions. |

Exploration of Novel Catalytic Applications in Organic Synthesis

Chiral 1,2-amino alcohols are privileged ligands in asymmetric catalysis, forming the basis for numerous catalysts used in enantioselective reductions, alkylations, and additions. The unique structure of this compound, featuring a coordinating pyrrole nitrogen and a sterically defined chiral center, makes it an intriguing candidate for a novel ligand.

Future research could investigate its application in:

Asymmetric Reductions: As a precursor for oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.

Metal-Catalyzed Reactions: The compound could serve as a bidentate or tridentate ligand in transition metal catalysis, coordinating through the amino and hydroxyl groups, and potentially the pyrrole nitrogen. This could be applied to reactions such as asymmetric transfer hydrogenation or C-C bond-forming cross-couplings.

Organocatalysis: The amino alcohol moiety itself can act as an organocatalyst in various transformations, including aldol (B89426) and Michael reactions. The pyrrole ring could influence the catalyst's solubility, stability, and steric/electronic properties, potentially leading to unique reactivity or selectivity.

The development of novel catalytic systems based on this scaffold is a promising area, leveraging the vast existing knowledge on amino alcohol-based catalysis.

Integration into Advanced Functional Materials Research

The pyrrole unit is the fundamental building block of polypyrrole, one of the most studied and utilized conducting polymers. nih.gov The polymerization of pyrrole monomers is typically achieved through electrochemical or chemical oxidation. electrochem.org The presence of a chiral amino alcohol substituent on the pyrrole ring opens up exciting possibilities for creating advanced functional materials.

Emerging research directions include:

Chiral Conducting Polymers: The electropolymerization of this compound could lead to the formation of a chiral conducting polymer. Such materials are of interest for applications in enantioselective sensors, chiral separation media, and asymmetric electrochemical synthesis.

Functionalizable Surfaces: The resulting polymer would have pendant amino alcohol groups. These functional groups can be used for further chemical modification, such as grafting other molecules, immobilizing enzymes, or chelating metal ions, creating smart materials that respond to their environment. electrochem.org

Bio-compatible Materials: The amino alcohol functionality may enhance the biocompatibility of polypyrrole, making it suitable for applications in bioelectronics, such as biosensors, neural interfaces, and drug delivery systems.

The ability to combine the electronic properties of a conducting polymer with the specific recognition capabilities of a chiral functional group makes this a particularly rich area for future materials science research. google.com

Advances in Spectroscopic and Computational Methodologies for Chiral Analysis

Determining the absolute configuration and enantiomeric purity of chiral molecules is a critical task. Future work on this compound will necessitate the use and potential development of advanced analytical techniques.

Key areas for advancement include:

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful tool for stereochemical analysis. nsf.gov Research could focus on developing chiroptical sensing methods where the analyte reacts with a probe molecule to generate a distinct CD signal. nih.govrsc.org This allows for rapid determination of absolute configuration and enantiomeric excess.

NMR Spectroscopy: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy allows for the differentiation of enantiomers. Future studies could identify optimal agents for resolving the signals of the (R) and (S) enantiomers of 2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict and interpret spectroscopic data. chemrxiv.org Computational studies could model the CD and NMR spectra of the title compound, aiding in the assignment of its absolute configuration and understanding the interactions with chiral selectors. chemrxiv.org

Chromatographic Methods: The development of specific High-Performance Liquid Chromatography (HPLC) methods using chiral stationary phases (CSPs) will be essential for the routine analysis and purification of this compound. frontiersin.orgnih.gov

A summary of relevant analytical techniques is provided in Table 2.

| Technique | Principle | Application for Chiral Analysis | Reference |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Determination of absolute configuration and enantiomeric excess, often after derivatization. | nsf.govnih.gov |

| Nuclear Magnetic Resonance (NMR) with Chiral Additives | Formation of diastereomeric complexes/adducts with distinct NMR spectra. | Quantification of enantiomeric ratio (er). | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation and quantification of enantiomers. | frontiersin.orgnih.gov |

| Computational Chemistry (e.g., DFT) | Quantum mechanical calculation of molecular properties. | Prediction of CD spectra to assign absolute configuration; modeling of diastereomeric interactions. | chemrxiv.org |

Q & A

Q. What synthetic strategies are employed for the preparation of (R)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol?

A common approach involves condensation reactions between pyrrole derivatives and amino-alcohol precursors. For example, refluxing intermediates with chloranil in xylene (25–30 hours) followed by purification via recrystallization from methanol is a validated method for analogous pyrrole-containing compounds . Substitution reactions using sodium alkoxide or thiourea in polar solvents (e.g., DMSO) may also be adapted for stereoselective synthesis .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation typically combines spectroscopic and crystallographic techniques:

- NMR : Assign signals for the pyrrole ring (δ 6.5–6.8 ppm for aromatic protons) and the chiral amino-alcohol moiety (δ 3.5–4.0 ppm for hydroxyl and amine groups).

- X-ray crystallography : Single-crystal diffraction studies refined using programs like SHELXL (for small-molecule resolution) can resolve bond lengths, angles, and absolute stereochemistry .

Q. What purification methods are effective for isolating this compound?

Recrystallization from methanol or ethanol is widely used for pyrrole derivatives to remove by-products and unreacted starting materials . For enantiomerically pure samples, chiral column chromatography or diastereomeric salt formation (e.g., using tartaric acid derivatives) may be employed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Conflicting data (e.g., unexpected NMR splitting or IR absorptions) may arise from impurities or tautomerism. Strategies include:

- Cross-validation : Use complementary techniques (e.g., high-resolution mass spectrometry for molecular ion confirmation).

- Dynamic NMR : Probe temperature-dependent tautomerization of the pyrrole ring .

- Re-crystallization : Repurify to eliminate impurities causing anomalous signals .

Q. What methods ensure enantiomeric purity of this compound?

- Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases to separate enantiomers.

- Diastereomeric resolution : React the compound with a chiral resolving agent (e.g., (R)- or (S)-mandelic acid) to form salts with distinct solubility profiles .

- Circular dichroism (CD) : Verify optical activity and compare with known standards .

Q. How to design experiments to explore the biological activity of this compound?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using cell viability assays (e.g., MTT on cancer cell lines) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated pyrrole derivatives) to identify critical functional groups .

- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) using computational tools .

Q. What strategies mitigate racemization during synthesis or storage?

- Low-temperature reactions : Minimize thermal energy to preserve stereochemistry.

- Acidic/buffered conditions : Stabilize the amino-alcohol moiety against base-catalyzed racemization.

- Lyophilization : Store the compound as a freeze-dried solid to reduce hydrolytic degradation .

Data Contradiction and Optimization

Q. How to address conflicting crystallographic and spectroscopic data for this compound?

Discrepancies (e.g., bond lengths in X-ray vs. DFT calculations) may arise from crystal packing effects. Refine crystallographic models using SHELXL’s TWIN/BASF commands for twinned crystals or high-resolution data . Validate with solid-state NMR to reconcile electronic environments .

Q. What experimental parameters optimize yield in large-scale synthesis?

- Solvent selection : Use aprotic solvents (e.g., THF) to avoid side reactions with the hydroxyl group.

- Catalysis : Employ transition metals (e.g., Pd for cross-coupling) to enhance regioselectivity in pyrrole functionalization .

- Microwave-assisted synthesis : Reduce reaction time and improve purity compared to traditional reflux .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound are limited, analogous amino-alcohols require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.